
3-(2,4-dimethoxyphenyl)propanoic Acid
Overview
Description
3-(2,4-Dimethoxyphenyl)propanoic Acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a monocarboxylic acid that features a propanoic acid moiety substituted by a 2,4-dimethoxyphenyl group at position 3 . This compound is known for its applications in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethoxyphenyl)propanoic Acid can be synthesized through various methods. One common synthetic route involves the esterification of 2,4-dimethoxybenzoic acid followed by reduction and subsequent hydrolysis . The reaction conditions typically involve the use of methanol and a strong acid catalyst for esterification, followed by reduction using a suitable reducing agent such as lithium aluminum hydride, and finally hydrolysis under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)propanoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Biological Activities
1. Tyrosinase Inhibition
3-(2,4-Dimethoxyphenyl)propanoic acid has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. The compound exhibits competitive inhibition with an IC₅₀ value of approximately 3.02 μM for L-Tyrosine and 11.5 μM for DL-DOPA, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders .
2. Antioxidant Properties
Studies have shown that derivatives of this compound possess antioxidant properties, which can contribute to their efficacy in preventing oxidative stress-related diseases. These properties are particularly significant in the context of skin health and aging .
Therapeutic Applications
1. Cancer Research
this compound and its derivatives have been explored for their potential as anticancer agents. Research indicates that certain analogs exhibit antiproliferative activity against various cancer cell lines, including HeLa cells, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
2. Neurological Studies
The compound's structure suggests potential interactions with neurological pathways. Preliminary studies indicate that it may influence neurotransmitter systems, warranting further investigation into its role in neuroprotection and treatment of neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic Acid: Similar in structure but with methoxy groups at different positions.
3-(2,5-Dimethoxyphenyl)propanoic Acid: Another isomer with methoxy groups at the 2 and 5 positions.
3-(2,4-Dihydroxyphenyl)propanoic Acid: A hydroxylated analog with different functional properties.
Uniqueness
3-(2,4-Dimethoxyphenyl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The positioning of the methoxy groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
3-(2,4-Dimethoxyphenyl)propanoic acid, a compound with the molecular formula CHO and CAS number 22174-29-4, has garnered attention in recent research due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antioxidant properties, anti-inflammatory effects, and potential applications in cancer therapy.
Property | Value |
---|---|
Molecular Weight | 210.23 g/mol |
Density | 1.1 g/cm³ |
Melting Point | 80-82 °C |
Boiling Point | 350 °C |
Solubility | Soluble in organic solvents |
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In a study by Zhang et al. (2020), the compound demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC values of 15 μM and 20 μM respectively, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications.
2. Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting that this compound could be beneficial in treating inflammatory diseases .
3. Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies conducted on various cancer cell lines, including HeLa and MCF-7, demonstrated that the compound inhibits cell proliferation with IC values ranging from 10 to 15 μM . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Studies
Case Study 1: Antioxidant Efficacy in Food Preservation
A study examined the use of this compound as a natural preservative in meat products. Results showed that incorporating the compound significantly reduced lipid oxidation compared to control samples, extending shelf life while maintaining sensory quality.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased paw swelling and reduced serum levels of inflammatory markers. Histological analysis revealed less synovial hyperplasia and reduced inflammatory cell infiltration compared to untreated controls .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCWSFMCUWKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397629 | |
Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22174-29-4 | |
Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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